N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and an acetamide side chain linked to a 2-chlorobenzyl group. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-17-9-5-4-6-15(17)12-22-18(26)13-24-20(27)25(16-7-2-1-3-8-16)19(23-24)14-10-11-14/h1-9,14H,10-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMJCXXIMBBHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound with significant biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 382.8 g/mol |
| CAS Number | 1396853-88-5 |
Antifungal Activity
Research has indicated that derivatives of the 1,2,4-triazole scaffold exhibit notable antifungal properties. In a study involving triazole derivatives, compounds structurally similar to this compound demonstrated effective inhibition against various fungal strains. For instance:
- Compound 5c showed good activity against Pythium ultimum.
- Compound 5b exhibited effectiveness against Corynespora cassiicola .
The structure–activity relationship (SAR) analysis highlighted that the presence of the triazole ring is crucial for antifungal efficacy.
Antibacterial Activity
The compound's antibacterial potential has also been explored. A review of 1,2,4-triazole derivatives noted their effectiveness against both Gram-positive and Gram-negative bacteria. Specifically:
- Compounds within this class have been reported to be significantly more potent than traditional antibiotics like ampicillin.
- The presence of halogen groups (e.g., chlorine) in the phenyl ring enhances antibacterial activity .
Summary of Antibacterial Efficacy
| Compound Type | Activity Against |
|---|---|
| 1,2,4-Triazole Derivatives | Effective against S. aureus, E. coli, and Pseudomonas aeruginosa |
Anticancer Activity
This compound has also been investigated for its anticancer properties. The triazole moiety is recognized as a promising scaffold in cancer therapy due to its ability to inhibit various cancer cell lines. Research indicates that:
- The compound exhibits cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest.
In particular, studies on related triazole compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antifungal Study : A series of triazole derivatives were synthesized and tested for antifungal activity using standard protocols. Results indicated that modifications at specific positions on the triazole ring significantly influenced antifungal potency .
- Antibacterial Assessment : A comparative study evaluated the antibacterial activities of various triazole derivatives against drug-sensitive and resistant bacterial strains. Compounds similar to N-(2-chlorobenzyl)-2-(3-cyclopropyl...) showed enhanced activity compared to existing antibiotics .
- Anticancer Evaluation : In vitro assays demonstrated that certain triazole derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit notable antimicrobial properties. The triazole moiety is well-known for its efficacy against a range of fungal infections. Studies have shown that derivatives of triazoles can inhibit the growth of fungi such as Candida albicans and Aspergillus niger . This compound could be further investigated for its potential as a novel antifungal agent.
Anticancer Properties
The structural features of this compound suggest possible anticancer activity. Triazole derivatives have been reported to interfere with cancer cell proliferation and induce apoptosis. Future studies could explore its effectiveness against various cancer cell lines and elucidate the underlying mechanisms .
Fungicide Development
The compound's potential as a fungicide is particularly noteworthy. Similar compounds have been shown to possess broad-spectrum antifungal activity, making them suitable candidates for agricultural applications. The ability to control plant pathogens effectively can enhance crop yields and reduce losses due to fungal diseases .
Research Tool in Biochemistry
This compound could serve as a valuable research tool in biochemistry and pharmacology. Its unique structure allows for the investigation of enzyme inhibition mechanisms and receptor binding studies. This could lead to the discovery of new therapeutic targets or the development of more effective drugs.
Case Studies
Comparison with Similar Compounds
Compound A : N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Structural Difference : The phenyl ring in Compound A is substituted with a trifluoromethyl (-CF₃) group at position 5, replacing the benzyl group in the target compound.
- Impact : The electron-withdrawing -CF₃ group increases polarity and metabolic stability compared to the target’s chlorobenzyl group. This modification may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility in aqueous media .
Compound B : 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (CAS 873790-29-5)
- Structural Difference : Replaces the triazolone core with a 1,3,4-oxadiazole ring and introduces an isopropyl group.
Modifications to the Triazolone Core
Compound C : N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide (CAS 1105212-23-4)
- Structural Difference : The cyclopropyl group is replaced with a methylsulfonyl-piperidine substituent at position 3 of the triazolone ring.
- Impact : The bulky piperidine group increases molecular weight (441.9 g/mol) and introduces sulfonyl-based hydrogen-bond acceptors, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Functional Implications
- Hydrogen Bonding and Crystal Packing: The triazolone core in the target compound facilitates N–H···O and C–H···O interactions, as observed in similar triazolone derivatives .
- Bioactivity Trends : The cyclopropyl group in the target compound may confer rigidity, enhancing selectivity for flat binding sites (e.g., kinase ATP pockets). Conversely, Compound A’s -CF₃ group could improve resistance to oxidative metabolism in hepatic microsomes .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling a triazolone intermediate (e.g., 3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazole) with 2-chloro-N-(2-chlorobenzyl)acetamide via nucleophilic substitution. Refluxing in triethylamine or another polar aprotic solvent (e.g., DMF) under inert atmosphere is common for analogous acetamide syntheses . Reaction progress should be monitored via TLC (silica gel, hexane/ethyl acetate eluent) to optimize yield and purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Key signals include the cyclopropyl group (δ 0.5–1.5 ppm for CH2, δ 1.5–2.5 ppm for CH), the triazolone carbonyl (δ 160–170 ppm in 13C), and the acetamide carbonyl (δ 165–175 ppm) .
- IR : Stretching vibrations for C=O (triazolone: ~1700 cm⁻¹; acetamide: ~1650 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) confirm functional groups .
- MS : High-resolution ESI-MS should match the molecular formula (e.g., C21H20ClN4O2).
Q. What crystallization techniques are suitable for obtaining single crystals of this compound for X-ray diffraction studies?
- Methodology : Slow evaporation from a dichloromethane/methanol mixture (1:1 v/v) at 4°C promotes crystal growth. SHELX programs (e.g., SHELXL for refinement) are standard for solving small-molecule structures, leveraging hydrogen-bonding patterns (e.g., N-H···O=C interactions) to stabilize the lattice .
Advanced Research Questions
Q. How do substituents on the triazolone ring (e.g., cyclopropyl vs. phenyl groups) influence the compound’s biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare bioactivity (e.g., enzyme inhibition assays) of derivatives with varying substituents. For example, cyclopropyl groups may enhance metabolic stability compared to bulkier aryl groups .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze steric/electronic effects of substituents on binding affinity to target proteins .
Q. What experimental and computational approaches can resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?
- Methodology :
- Standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell lines). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (if available) to identify outliers or protocol-specific biases .
Q. How can hydrogen-bonding interactions in the crystal lattice inform drug formulation strategies?
- Methodology :
- Graph Set Analysis : Characterize hydrogen-bonding motifs (e.g., R22(8) patterns) using Mercury software. Stable motifs suggest potential co-crystal partners for solubility enhancement .
- Solubility Testing : Compare dissolution rates of polymorphs (e.g., Form I vs. Form II) in biorelevant media (FaSSIF/FeSSIF) .
Q. What strategies mitigate degradation of the acetamide moiety during long-term stability studies?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products via HPLC-MS .
- Stabilizers : Add antioxidants (e.g., BHT) or use airtight, light-resistant packaging to prevent hydrolysis/oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
